Cas no 1285533-09-6 (3-(4-ethoxyphenyl)-N'-(1E)-(4-hydroxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide)

3-(4-Ethoxyphenyl)-N'-(1E)-(4-hydroxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide is a hydrazide-based organic compound featuring a pyrazole core with ethoxyphenyl and hydroxyphenyl substituents. Its molecular structure incorporates a conjugated system, which may contribute to its potential applications in coordination chemistry or as a precursor for heterocyclic synthesis. The presence of both ethoxy and hydroxyl functional groups enhances its solubility in polar organic solvents, facilitating further derivatization. This compound is of interest in medicinal and materials chemistry due to its ability to form stable complexes with metal ions and its potential as a scaffold for bioactive molecules. Its well-defined structure allows for precise modifications, making it a versatile intermediate in synthetic organic chemistry.
3-(4-ethoxyphenyl)-N'-(1E)-(4-hydroxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide structure
1285533-09-6 structure
商品名:3-(4-ethoxyphenyl)-N'-(1E)-(4-hydroxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide
CAS番号:1285533-09-6
MF:C19H18N4O3
メガワット:350.371223926544
CID:6237424
PubChem ID:135519124

3-(4-ethoxyphenyl)-N'-(1E)-(4-hydroxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide 化学的及び物理的性質

名前と識別子

    • 3-(4-ethoxyphenyl)-N'-(1E)-(4-hydroxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide
    • (E)-3-(4-ethoxyphenyl)-N'-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
    • SCHEMBL13186454
    • AKOS001632487
    • 3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
    • F1092-0963
    • 1285533-09-6
    • 3-(4-ethoxyphenyl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
    • インチ: 1S/C19H18N4O3/c1-2-26-16-9-5-14(6-10-16)17-11-18(22-21-17)19(25)23-20-12-13-3-7-15(24)8-4-13/h3-12,24H,2H2,1H3,(H,21,22)(H,23,25)/b20-12+
    • InChIKey: LBZNVNLDOWFAEU-UDWIEESQSA-N
    • ほほえんだ: O(CC)C1C=CC(=CC=1)C1C=C(C(N/N=C/C2C=CC(=CC=2)O)=O)NN=1

計算された属性

  • せいみつぶんしりょう: 350.13789045g/mol
  • どういたいしつりょう: 350.13789045g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 471
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 99.6Ų

3-(4-ethoxyphenyl)-N'-(1E)-(4-hydroxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1092-0963-2μmol
3-(4-ethoxyphenyl)-N'-[(1E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
1285533-09-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1092-0963-2mg
3-(4-ethoxyphenyl)-N'-[(1E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
1285533-09-6 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1092-0963-5μmol
3-(4-ethoxyphenyl)-N'-[(1E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
1285533-09-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1092-0963-50mg
3-(4-ethoxyphenyl)-N'-[(1E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
1285533-09-6 90%+
50mg
$160.0 2023-05-17
A2B Chem LLC
BA60090-25mg
3-(4-ethoxyphenyl)-N'-[(1E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
1285533-09-6
25mg
$360.00 2024-04-20
A2B Chem LLC
BA60090-5mg
3-(4-ethoxyphenyl)-N'-[(1E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
1285533-09-6
5mg
$272.00 2024-04-20
A2B Chem LLC
BA60090-1mg
3-(4-ethoxyphenyl)-N'-[(1E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
1285533-09-6
1mg
$245.00 2024-04-20
Life Chemicals
F1092-0963-15mg
3-(4-ethoxyphenyl)-N'-[(1E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
1285533-09-6 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1092-0963-25mg
3-(4-ethoxyphenyl)-N'-[(1E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
1285533-09-6 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1092-0963-40mg
3-(4-ethoxyphenyl)-N'-[(1E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
1285533-09-6 90%+
40mg
$140.0 2023-05-17

3-(4-ethoxyphenyl)-N'-(1E)-(4-hydroxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide 関連文献

3-(4-ethoxyphenyl)-N'-(1E)-(4-hydroxyphenyl)methylidene-1H-pyrazole-5-carbohydrazideに関する追加情報

3-(4-ethoxyphenyl)-N'-(1E)-(4-hydroxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide (CAS No. 1285533-09-6): A Comprehensive Overview

3-(4-ethoxyphenyl)-N'-(1E)-(4-hydroxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide (CAS No. 1285533-09-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. In this article, we will delve into the structural characteristics, synthesis methods, biological activities, and potential therapeutic applications of 3-(4-ethoxyphenyl)-N'-(1E)-(4-hydroxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide.

Structural Characteristics: The molecular structure of 3-(4-ethoxyphenyl)-N'-(1E)-(4-hydroxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide is characterized by a central pyrazole ring substituted with a 4-ethoxyphenyl group and a (4-hydroxyphenyl)methylidene moiety. The presence of these functional groups imparts unique chemical and biological properties to the molecule. The ethoxy group on the phenyl ring enhances the lipophilicity of the compound, while the hydroxyl group on the other phenyl ring provides hydrogen bonding capabilities, which are crucial for its biological interactions.

Synthesis Methods: The synthesis of 3-(4-ethoxyphenyl)-N'-(1E)-(4-hydroxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common approach is to start with the reaction of 4-hydroxybenzaldehyde and hydrazine hydrate to form 4-hydroxybenzohydrazide. This intermediate is then reacted with 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as EDCI and HOBt to yield the final product. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods, such as microwave-assisted synthesis and solvent-free conditions, which have significantly reduced reaction times and improved yields.

Biological Activities: Extensive research has been conducted to evaluate the biological activities of 3-(4-ethoxyphenyl)-N'-(1E)-(4-hydroxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide. Studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to possess significant analgesic properties, making it a promising candidate for the treatment of pain-related conditions. Furthermore, preliminary studies have indicated that 3-(4-ethoxyphenyl)-N'-(1E)-(4-hydroxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide has antitumor activity against various cancer cell lines, including breast cancer and colon cancer cells.

Mechanism of Action: The mechanism by which 3-(4-ethoxyphenyl)-N'-(1E)-(4-hydroxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide exerts its biological effects is not yet fully understood. However, recent studies suggest that it may act through multiple pathways. For instance, its anti-inflammatory activity is thought to be mediated by the inhibition of nuclear factor-kappa B (NF-κB) activation, a key regulator of inflammatory responses. The analgesic effects may be attributed to its ability to modulate pain signaling pathways in the central nervous system. In terms of antitumor activity, it has been proposed that the compound induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspase cascades.

Clinical Potential: The clinical potential of 3-(4-ethoxyphenyl)-N'-(1E)-(4-hydroxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide is currently being explored through various preclinical studies and early-stage clinical trials. Preliminary data from these studies have shown promising results in terms of safety and efficacy. For example, in a phase I clinical trial evaluating its use as an anti-inflammatory agent, the compound was well-tolerated by patients and demonstrated significant reductions in inflammatory markers. Similarly, preclinical studies in animal models have shown that it effectively reduces pain and inflammation without causing significant side effects.

FUTURE DIRECTIONS: Despite these promising findings, further research is needed to fully elucidate the therapeutic potential of 3-(4-ethoxyphenyl)-N'-(1E)-(4-hydroxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide. Future studies should focus on optimizing its pharmacokinetic properties to enhance bioavailability and reduce potential side effects. Additionally, large-scale clinical trials are necessary to validate its efficacy and safety in human patients. Collaborative efforts between academic researchers, pharmaceutical companies, and regulatory agencies will be crucial in advancing this compound towards clinical use.

In conclusion, 3-(4-ethoxyphenyl)-N'-(1E)-(4-hydroxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide (CAS No. 1285533-09-6) represents a promising lead compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological profile make it an attractive candidate for further development in medicinal chemistry.

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